![molecular formula C9H5BrClN B595249 4-Bromo-3-chloroquinoline CAS No. 1209339-16-1](/img/structure/B595249.png)
4-Bromo-3-chloroquinoline
Overview
Description
4-Bromo-3-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It is a solid substance and is used by researchers in early discovery .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloroquinoline is represented by the SMILES stringBrC1=C(Cl)C=NC2=CC=CC=C12
. This indicates that the molecule contains a bromine atom and a chlorine atom attached to a quinoline base. Physical And Chemical Properties Analysis
4-Bromo-3-chloroquinoline is a solid substance . Its molecular weight is 242.50 . The compound does not have a flash point, indicating that it is not flammable .Scientific Research Applications
Pharmaceutical Intermediates
4-Bromo-3-chloroquinoline is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many drugs.
Organic Synthesis
Quinoline, which includes 4-Bromo-3-chloroquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Drug Discovery
Quinoline is a core template in drug design because of its broad spectrum of bioactivity . As a derivative of quinoline, 4-Bromo-3-chloroquinoline can be used in the design and synthesis of new drugs.
Medicinal Chemistry
Quinoline and its derivatives, including 4-Bromo-3-chloroquinoline, have substantial efficacies for future drug development . They have been used in medicinal chemistry research and other valuable areas of human endeavor .
Biological Research
Quinoline and its derivatives have potential biological activities . Therefore, 4-Bromo-3-chloroquinoline can be used in biological research to study these activities.
Chemical Synthesis
4-Bromo-3-chloroquinoline can be used in chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, and Chemical Synthesis can use it in their research .
Safety and Hazards
4-Bromo-3-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Future Directions
Quinoline and its derivatives, including 4-Bromo-3-chloroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring new synthesis methods, studying their biological and pharmaceutical activities, and developing structure-function relationships .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known for their broad spectrum of bioactivity, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
4-Bromo-3-chloroquinoline may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium .
Result of Action
Quinoline derivatives are known for their potential in medicinal chemistry research and other valuable areas of human endeavour .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The SM coupling reaction, which 4-Bromo-3-chloroquinoline may be involved in, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
properties
IUPAC Name |
4-bromo-3-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUGGBALRQUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672632 | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1209339-16-1 | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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